![molecular formula C12H23LiO6 B2493982 Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate CAS No. 2377033-83-3](/img/structure/B2493982.png)

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

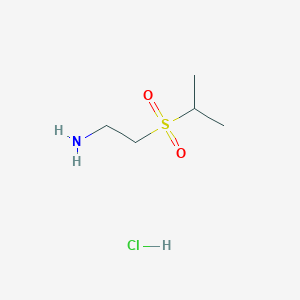

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C12H23LiO6 and its molecular weight is 270.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Applications in Lithium-Ion Batteries

Silane compounds, including the likes of {3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]-propyl}trimethylsilane, have been leveraged as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules have showcased the capability to dissolve various lithium salts efficiently. Specifically, lithium bis(oxalato)borate (LiBOB) is highlighted as a compatible salt for these silane molecules, offering excellent passivation on graphite anodes. Such silane-based electrolytes demonstrate notable stability and high lithium-ion conductivities, indicating potential for substantial usage in lithium-ion batteries (Amine et al., 2006).

2. Electrolyte Additives and SEI Film Formation

{3-[2-(2-methoxyethoxy)ethoxy]-propyl} triethoxysilane (TESM2) was synthesized and used as an electrolyte additive to enhance the performance of lithium-ion batteries (LIBs). This compound played a pivotal role in the improvement of cycling performances and C-rate capabilities of LIBs. Remarkably, with TESM2 as an additive, the batteries delivered high specific capacities with minimal capacity loss over numerous cycles, showcasing its efficacy in forming stable solid electrolyte interphase (SEI) films on graphite anodes (Qin et al., 2013).

3. Polymer Electrolytes for Enhanced Stability

A modified polyphosphazene incorporating 2-(2-methoxyethoxy)ethoxy side groups and anionic trifluoroborate groups was developed to address the low lithium ion conductivities of conventional lithium salt-containing polymers. This innovative approach, combined with UV-induced radiation cross-linking for mechanical stability, resulted in electrolytes with substantial electrochemical stability, high total and lithium conductivities, and improved dendrite suppression capabilities. These properties point towards the creation of a more conductive solid electrolyte interphase (SEI), making these materials promising for lithium battery applications (Schmohl et al., 2018).

4. Steric Hindrance in Solvation Structures

Research has indicated that altering the solvation structures of Li+ ions can significantly enhance the electrochemical stability of electrolytes. By substituting methoxy groups with larger-sized ethoxy groups, the resulting compounds were theorized to exhibit a weaker solvation ability and an anion-rich inner solvation shell. This modification led to improved interfacial stability at both the cathode and anode, demonstrating the importance of molecular design in developing non-fluorinated ether-based electrolyte solvents for high-voltage Li metal batteries (Chen et al., 2021).

Mécanisme D'action

Target of Action

It is known that lithium salts are often used in batteries due to their high energy density .

Mode of Action

The mode of action of EN300-7445322 involves its unique molecular geometry. This compound, which is an asymmetric lithium salt, has a pseudo-crown ether-like, folded molecular geometry . This unique geometry promotes the formation of an inorganic-rich solid-electrolyte interphase (SEI), which is highly compatible with lithium metal anodes . The SEI is a protective layer that forms on the surface of lithium-based anodes as the electrolyte is decomposed .

Biochemical Pathways

The biochemical pathways affected by EN300-7445322 are primarily related to the operation of lithium metal batteries. The compound facilitates the dissolution of initially formed SEIs, speeding up this process threefold . This can slow down the corrosion of the anodes and the growth of dendrites, by prompting the SEI to "clean itself" . This self-cleaning mechanism can significantly improve the performance of lithium metal batteries .

Pharmacokinetics

It is known that the compound enables carbonate electrolytes with a large apparent donor number and lithium ion transference number . This leads to excellent compatibility with lithium metal anodes even at high current densities .

Result of Action

The result of the action of EN300-7445322 is an improvement in the performance of lithium metal batteries. The compound’s unique molecular geometry and self-cleaning mechanism lead to the formation of an inorganic-rich SEI, which enhances compatibility with lithium metal anodes . This results in improved power density and cycling stability of the batteries .

Action Environment

The action of EN300-7445322 can be influenced by various environmental factors. For instance, the performance of lithium metal batteries, where the compound is used, can be affected by temperature, humidity, and the chemical environment within the battery . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6.Li/c1-12(2,11(13)14)10-18-9-8-17-7-6-16-5-4-15-3;/h4-10H2,1-3H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTNLPQFXWBWCE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(COCCOCCOCCOC)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23LiO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)

![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2493908.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)

![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)

![1-[(2-fluorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2493916.png)

![2-Amino-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2493920.png)